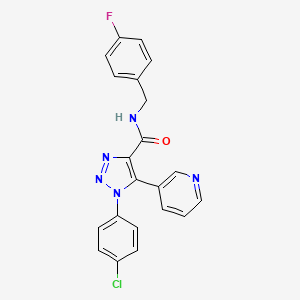

1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 4-chlorophenyl group at position 1, a pyridin-3-yl substituent at position 5, and a 4-fluorobenzyl carboxamide moiety. Its molecular formula is C22H16ClFN6O, with a molecular weight of 434.86 g/mol. The compound is structurally characterized by:

- A 1,2,3-triazole core, which facilitates π-π stacking and hydrogen-bonding interactions.

- A pyridin-3-yl substituent, contributing to electronic effects and hydrogen-bonding capacity.

- A 4-fluorobenzyl carboxamide group, which may improve metabolic stability compared to non-fluorinated analogs.

This compound belongs to a class of triazole derivatives investigated for their biological activities, including antitumor and receptor antagonism properties .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN5O/c22-16-5-9-18(10-6-16)28-20(15-2-1-11-24-13-15)19(26-27-28)21(29)25-12-14-3-7-17(23)8-4-14/h1-11,13H,12H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDIWXCHLUOYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Core: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-chlorophenyl azide can react with an alkyne derivative to form the triazole ring.

Introduction of the Pyridinyl Group: The pyridin-3-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

Attachment of the Fluorobenzyl Group: The N-(4-fluorobenzyl) moiety can be attached via a nucleophilic substitution reaction, where a suitable nucleophile reacts with a 4-fluorobenzyl halide.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using carboxylic acid derivatives and amine precursors.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially modifying the triazole ring or the aromatic substituents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium on carbon for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology: Explored for its potential as a bioactive compound, including antimicrobial, antifungal, and anticancer activities.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and neuroprotective properties.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity.

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.

Pathways Involved: The specific pathways affected depend on the biological context, but common pathways include those related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide

- Key Differences: Replaces the pyridin-3-yl group with a trifluoromethyl substituent and incorporates a thienopyrimidine moiety in the carboxamide side chain.

- Biological Activity: Acts as a selective c-Met inhibitor, inducing apoptosis in tumor cell lines (MCF-7, HepG2) with IC50 values in the nanomolar range .

1-(4-Fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (ID: L806-0160)

- Key Differences : Substitutes the 4-chlorophenyl group with 4-fluorophenyl and replaces the 4-fluorobenzyl with a 2-fluorobenzyl group.

- Physicochemical Properties : Molecular weight = 391.38 g/mol (vs. 434.86 g/mol for the target compound). The additional fluorine on the benzyl group may reduce metabolic oxidation but could alter steric interactions .

Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Key Differences : Replaces the carboxamide group with an ethyl ester and lacks halogenated aryl substituents.

- Biological Activity : Demonstrates moderate growth inhibition (GP = 70.94%) in NCI-H522 lung cancer cells, suggesting that the carboxamide moiety in the target compound may enhance target engagement .

Pyrazole-Based Analogs

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Key Differences : Utilizes a pyrazole core instead of triazole and incorporates a 2,4-dichlorophenyl group.

- Biological Activity: Potent cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM) .

- Structural Impact : The pyrazole ring’s reduced aromaticity compared to triazole may decrease π-π stacking efficiency but improve metabolic stability.

Conformational and Crystallographic Comparisons

Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Crystal Structure : The dihedral angle between the triazole and pyridin-3-yl rings is 74.02° , significantly larger than in analogs like ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (50.3°) .

Antitumor Activity

- The target compound’s structural analogs exhibit growth inhibition in NCI-H522 lung cancer cells (GP = 68.09–86.18%) .

- The pyridin-3-yl group may enhance interactions with kinase ATP-binding pockets, similar to c-Met inhibitors .

Metabolic and Pharmacokinetic Considerations

- The 4-fluorobenzyl group likely reduces cytochrome P450-mediated metabolism compared to non-fluorinated benzyl groups .

Activité Biologique

1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1207033-64-4) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

The compound has the following chemical characteristics:

- Molecular Formula : C21H15ClFN5O

- Molecular Weight : 407.8 g/mol

- Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit the proliferation of breast cancer cells with an IC50 value of approximately 12.5 µM. This effect is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.8 | Cell cycle arrest |

Neuroprotective Effects

The compound has shown promising neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it can cross the blood-brain barrier (BBB) and exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In models using scopolamine-induced memory impairment in mice, treatment with this compound resulted in significant improvements in cognitive function.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines in activated microglial cells. The anti-inflammatory activity was quantified with an IC50 value of approximately 2.91 µM, indicating its potential utility in treating neuroinflammatory conditions.

The biological activity of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide appears to involve multiple mechanisms:

- Inhibition of NF-κB Pathway : The compound effectively blocks the phosphorylation of p65, a key component in the NF-κB signaling pathway.

- Chelation of Biometals : It selectively chelates biometals like Cu²⁺, which may contribute to its neuroprotective effects.

- Reduction of Reactive Oxygen Species (ROS) : The compound decreases ROS generation, further supporting its role as an antioxidant.

Case Studies

A notable case study involved administering the compound to scopolamine-induced Alzheimer’s disease models in mice. Results indicated significant improvements in learning and memory functions compared to control groups. Behavioral assessments showed a reduction in memory deficits, which correlated with decreased levels of inflammatory markers in brain tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.